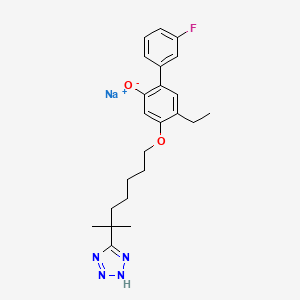
LY-306669
Overview
Description
LY-306669 is a small molecule drug that acts as a leukotriene B4 receptor antagonist. It was initially developed by Eli Lilly and Company. This compound is primarily used in research related to immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .
Preparation Methods
The synthetic routes and reaction conditions for LY-306669 are not extensively detailed in publicly available literature. it is known that the compound has a molecular formula of C23H28FN4NaO2 and a molecular weight of 434.48 g/mol . The preparation of such compounds typically involves multi-step organic synthesis, including the formation of the core structure followed by functional group modifications to achieve the desired biological activity.
Chemical Reactions Analysis
LY-306669 undergoes various chemical reactions, primarily focusing on its interaction with leukotriene B4 receptors. The compound is known to be a potent and selective antagonist of leukotriene B4 receptors, which are involved in inflammatory responses . The major reactions it undergoes include:
Substitution Reactions: Involving the replacement of functional groups to modify its activity.
Oxidation and Reduction Reactions: To study its stability and reactivity under different conditions.
Hydrolysis: To understand its degradation pathways.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified biological activities.
Scientific Research Applications
LY-306669 has several scientific research applications, including:
Chemistry: Used as a model compound to study leukotriene B4 receptor antagonism and to develop new anti-inflammatory agents.
Biology: Employed in research to understand the role of leukotriene B4 in various biological processes, including inflammation and immune responses.
Industry: Utilized in the development of new drugs targeting leukotriene B4 receptors and related pathways.
Mechanism of Action
LY-306669 exerts its effects by selectively binding to leukotriene B4 receptors, thereby blocking the action of leukotriene B4. Leukotriene B4 is a potent inflammatory mediator that plays a crucial role in the pathogenesis of various inflammatory diseases. By antagonizing these receptors, this compound prevents the activation of downstream signaling pathways that lead to inflammation and immune responses .
Comparison with Similar Compounds
LY-306669 is unique in its high selectivity and potency as a leukotriene B4 receptor antagonist. Similar compounds include other leukotriene receptor antagonists such as:
Montelukast: Used primarily for the treatment of asthma and allergic rhinitis.
Zafirlukast: Another leukotriene receptor antagonist used for asthma management.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Compared to these compounds, this compound has shown higher selectivity for leukotriene B4 receptors, making it a valuable tool in research focused on leukotriene B4-mediated pathways .
Properties
CAS No. |
153227-04-4 |
|---|---|
Molecular Formula |
C23H28FN4NaO2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenolate |
InChI |
InChI=1S/C23H29FN4O2.Na/c1-4-16-14-19(17-9-8-10-18(24)13-17)20(29)15-21(16)30-12-7-5-6-11-23(2,3)22-25-27-28-26-22;/h8-10,13-15,29H,4-7,11-12H2,1-3H3,(H,25,26,27,28);/q;+1/p-1 |
InChI Key |
KZDVNZZCFSABBQ-UHFFFAOYSA-M |
SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+] |
Isomeric SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+] |
Canonical SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
153227-04-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 306669; LY306669; LY-306669. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



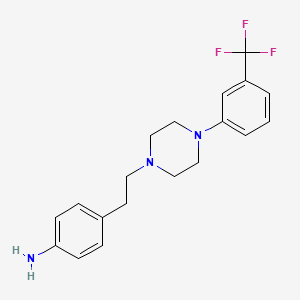

![2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675585.png)
![(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1675587.png)
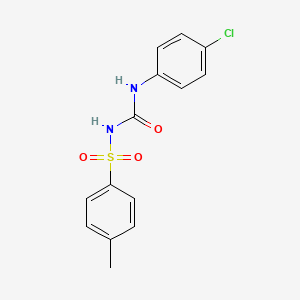
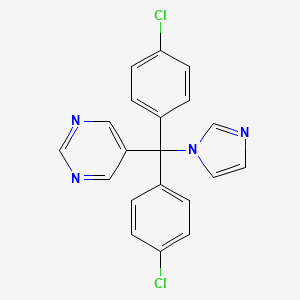
![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)
![6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675593.png)
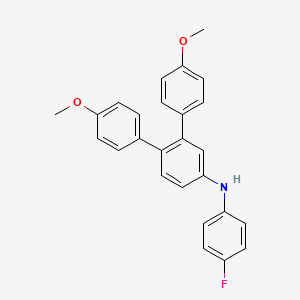

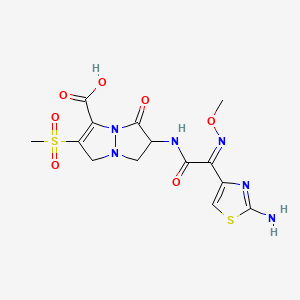
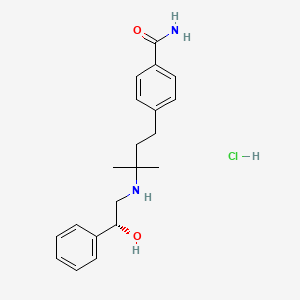
![2-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B1675601.png)
